Neohesperidin dihydrochalcone

Descripción general

Descripción

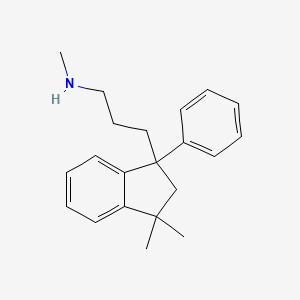

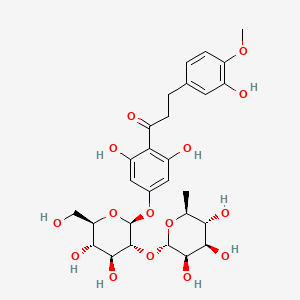

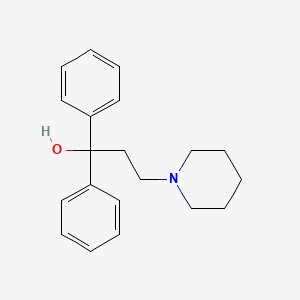

Neohesperidin dihydrochalcone (NHDC) is an artificial sweetener derived from citrus . It is particularly effective in masking the bitter tastes of other compounds found in citrus, including limonin and naringin . NHDC appears as off-white crystals or powder and is insoluble in water .

Synthesis Analysis

NHDC is produced by extracting neohesperidin from the bitter orange, and then hydrogenating this to make NHDC . A novel yeast-mediated hydrogenation was developed for the synthesis of NHDC in high yields (over 83%) . Moreover, whole-cell catalytic hydrolysis was also designed to hydrolyze NHDC into potential sweeteners .

Molecular Structure Analysis

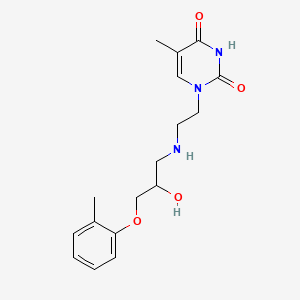

The molecular structure and absolute configuration of NHDC have been determined by single-crystal X-ray analysis . The crystal structure consists of two crystallographically independent molecules which differ mainly in the orientation of the isovanillyl B-ring .

Chemical Reactions Analysis

NHDC is a member of the dihydrochalcones that is 3,2’,4’,6’-tetrahydroxy-4-methoxydihydrochalcone attached to a neohesperidosyl residue at position 4’ via glycosidic linkage . It is found in sweet orange .

Physical And Chemical Properties Analysis

NHDC has the molecular formula C28H36O15 and a molecular weight of 612.6 g/mol . It appears as off-white crystals or powder and is insoluble in water .

Aplicaciones Científicas De Investigación

Sweetener Development in Food Industry

Neohesperidin dihydrochalcone (NHDC) is synthesized through microbial-driven processes for high-yield production. It’s used as a potent sweetener due to its intense sweetness, which is significantly higher than that of sucrose. The compound has been developed into various sweetener products, enhancing flavors in food and beverages .

Sensory Additive in Animal Nutrition

NHDC serves as a sensory additive for various species, including piglets, pigs for fattening, calves, lambs, dairy sheep, ewes for reproduction, salmonids, and dogs. It’s used to improve feed palatability and intake, contributing to better growth and health outcomes in animal husbandry .

Pharmacological Function Analysis

Research integrates metabolite profiling and network pharmacology to explore NHDC’s metabolic features and pharmacological changes in vivo. This approach helps to elucidate its pharmacological mechanisms and potential functions, demonstrating its versatility in medical research .

Anti-Obesity Effects

Studies have investigated NHDC’s anti-obesity effects, particularly its impact on weight management in diabetic mice models. The compound and its glycosidic derivative have shown promising results in reducing obesity-related symptoms .

Antioxidant Activity

NHDC exhibits significant antioxidant properties. Its pharmacological profile includes combating oxidative stress and related disorders, making it a valuable compound in the development of antioxidant therapies .

Mecanismo De Acción

Target of Action

Neohesperidin dihydrochalcone (NHD) primarily targets the sweet receptor TAS1R2 + TAS1R3 in humans, stimulating an intense sweet taste . NHD also targets various signaling pathways, including Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB .

Mode of Action

NHD interacts with its targets to modulate various diseases both in in vitro and in vivo studies . It inhibits RBL-2H3 cells degranulation by suppressing the Ca2+ influx and MAPK signaling pathways . It also binds to the active site of BACE1, inducing a conformational transition to a closed complex, which excludes substrate recognition .

Biochemical Pathways

NHD affects several biochemical pathways. It modulates the Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB signaling pathways for ameliorating various diseases . Network pharmacology analysis revealed that, in addition to common pathways (steroid hormone biosynthesis) of NHD, metabolites’ targets were involved in pathways in cancer, ovarian steroidogenesis, proteoglycans in cancer, PI3K-Akt signaling pathway and progesterone-mediated oocyte maturation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NHD involve major reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions play a crucial role in the metabolism of NHD, affecting its bioavailability.

Result of Action

NHD has various pharmacological properties, especially antioxidant activity . It shows good antioxidant activity against carbon tetrachloride-induced oxidative damage in mouse liver and human hepatoma cell lines . It also has good scavenging activity against the generated oxygen free radicals , suggesting that it may have a therapeutic effect on inflammatory diseases .

Action Environment

The action of NHD is influenced by environmental factors. For instance, it has been found to be stable, safe, and non-toxic, making it widely used in food, aquaculture, and pharmaceuticals . In view of the fast degradation expected for NHD and its metabolites, no impact on the environment is foreseen from the use of NHD in animal feed .

Safety and Hazards

Direcciones Futuras

NHDC and its physiological metabolite DHCA have the potential to suppress the inflammatory response and obese status . Further insights are needed for assessing the therapeutic efficacy of NHDC, which could modulate various therapeutic targets and signaling molecules for ameliorating various diseases .

Propiedades

IUPAC Name |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGXXMINPYUHD-CUVHLRMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O15 | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025706 | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992), Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992), Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

20702-77-6 | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20702-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020702776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOHESPERIDIN DIHYDROCHALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X476D83QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

313 to 313 °F (NTP, 1992) | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does Neohesperidin dihydrochalcone interact with any specific targets in the body?

A1: Yes, research suggests that NHDC interacts with the sweet taste receptor, specifically the transmembrane domain (TMD) of the T1R3 subunit. [] This interaction is believed to be responsible for its sweet taste perception. []

Q2: What are the downstream effects of Neohesperidin dihydrochalcone's interaction with the sweet taste receptor?

A2: While the precise mechanisms are still under investigation, research indicates that NHDC activation of the sweet taste receptor in the ruminant intestine triggers the release of glucagon-like peptide-2 (GLP-2). [] This, in turn, leads to increased expression of the sodium-glucose co-transporter 1 (SGLT1), enhancing intestinal glucose absorption and mucosal growth. [] Additionally, studies in mice suggest potential effects on lipid metabolism and adipogenesis through modulation of the PI3K/AKT/mTOR pathway and AMP-activated protein kinase (AMPK). []

Q3: What is the molecular formula and weight of Neohesperidin dihydrochalcone?

A3: Neohesperidin dihydrochalcone has the molecular formula C28H36O15 and a molecular weight of 612.57 g/mol. []

Q4: Is there any spectroscopic data available for Neohesperidin dihydrochalcone?

A4: Yes, researchers have used various spectroscopic techniques to characterize NHDC. For instance, NMR spectroscopy (both 1H and 13C) has been employed to elucidate its structure, particularly in studies involving its chemical modification. [] Additionally, UV detection at a wavelength of 282 nm is commonly used in HPLC methods for its quantification. [, ]

Q5: How stable is Neohesperidin dihydrochalcone under various conditions?

A5: NHDC demonstrates remarkable stability across a broad range of pH and temperature conditions. [] Studies have shown optimal stability in aqueous solutions at a pH range of 3-5. [] It can withstand typical food processing conditions, including pasteurization and UHT processes. []

Q6: Does Neohesperidin dihydrochalcone possess any catalytic properties itself?

A7: NHDC is not known to possess inherent catalytic properties. It primarily functions as a sweetener and flavor modifier in food applications. [, ]

Q7: Have computational methods been employed to study Neohesperidin dihydrochalcone?

A8: Yes, computational chemistry plays a role in understanding NHDC's properties and interactions. For example, molecular docking studies have been used to predict the potential binding site of NHDC on alpha-amylase, providing insights into its activating effects on the enzyme. [] Additionally, molecular dynamics simulations have been employed to model the interaction between NHDC and the transmembrane domain of the T1R3 subunit of the sweet taste receptor. []

Q8: Have any QSAR models been developed for Neohesperidin dihydrochalcone or its analogs?

A9: Although specific QSAR models are not extensively discussed in the provided research, studies investigating the taste of synthesized NHDC analogs provide insights into structure-activity relationships. [] These findings highlight the importance of specific structural features, such as the methyl group and gauche conformation, in influencing the sweetness of NHDC and its analogs. []

Q9: How do structural modifications of Neohesperidin dihydrochalcone affect its sweetness?

A10: Research on NHDC analogs reveals that modifications to its structure significantly impact its sweetness. For instance, the introduction of a quinovose sugar moiety at the 4'-position through glycosylation resulted in analogs with varying sweetness intensities, with some being several times sweeter than saccharin. [] These findings suggest that the type and configuration of sugar moieties play a crucial role in modulating the sweetness of NHDC derivatives. []

Q10: Are there specific formulation strategies to improve the solubility or bioavailability of Neohesperidin dihydrochalcone?

A11: Yes, researchers have explored strategies to enhance the solubility of NHDC. One approach involves transglycosylation using enzymes like Bacillus stearothermophilus maltogenic amylase (BSMA). [] This process leads to the formation of NHDC oligosaccharides, such as maltosyl-NHDC, which exhibit significantly higher water solubility compared to the parent compound. []

Q11: What analytical techniques are commonly used to quantify Neohesperidin dihydrochalcone?

A15: High-performance liquid chromatography (HPLC) coupled with UV detection is the most prevalent technique for quantifying NHDC in various matrices, including food products, beverages, and biological samples. [, , , , ] Different HPLC methods have been developed and validated, employing various stationary phases, mobile phases, and detection wavelengths. [, , , ] For instance, reversed-phase C18 columns are frequently used with acetonitrile-water or methanol-water mixtures as the mobile phase. [, , ]

Q12: Are there any mass spectrometry-based methods for analyzing Neohesperidin dihydrochalcone?

A16: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to quantify NHDC in biological samples for pharmacokinetic studies. [, ] This highly sensitive and specific technique allows for accurate measurement of NHDC concentrations in complex matrices. [, ]

Q13: What are some key historical milestones in the research of Neohesperidin dihydrochalcone?

A27: Research on NHDC has progressed through several key milestones. Early studies in the 1960s focused on its sensory properties and potential as an intense sweetener. [] The discovery of its stability under various conditions paved the way for its use in food products. [] Subsequent research explored its flavor-modifying characteristics and potential health benefits. [, , ] More recently, studies have delved into its interactions with specific molecular targets, such as the sweet taste receptor, and its effects on cellular processes. [, , ]

Q14: What are some examples of cross-disciplinary applications or synergies in Neohesperidin dihydrochalcone research?

A28: NHDC research exemplifies cross-disciplinary synergy, bridging fields like food science, chemistry, and biology. Its initial discovery as a sweetener from citrus fruits involved organic chemistry and natural product isolation. [] Sensory analysis and food technology played crucial roles in understanding its taste profile and applications in food products. [, , ] Furthermore, its interactions with biological systems, including the sweet taste receptor and metabolic pathways, require expertise in biochemistry, molecular biology, and pharmacology. [, , ] This multidisciplinary approach has significantly advanced our understanding of NHDC's properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

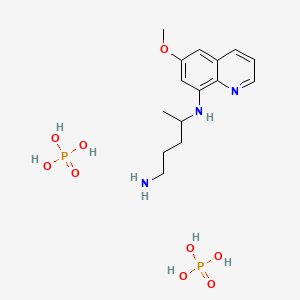

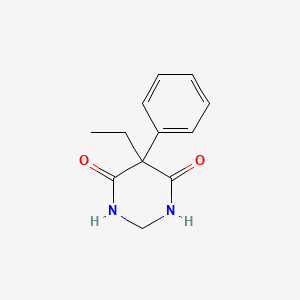

![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B1678106.png)

![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)